4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYSFUNMORHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Anticancer Applications
The pyrazolo[3,4-d]pyrimidine scaffold, including 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, has been extensively studied for its potential as an anticancer agent. Notably, it has shown promise in inhibiting key signaling pathways involved in tumor growth and metastasis.
Case Studies
A study on various derivatives of pyrazolo[3,4-d]pyrimidine highlighted their effectiveness against different cancer cell lines. For instance, compounds with modifications at the 4-position exhibited enhanced selectivity and potency against HER2-positive breast cancer cells.
Neurological Applications
The sigma-1 receptor is implicated in several neurological disorders, including depression and neurodegenerative diseases. This compound has been explored as a sigma-1 receptor ligand.
Therapeutic Potential
- Neuroprotection : The compound shows potential for neuroprotective effects by modulating sigma-1 receptors, which are involved in neuroprotection and the regulation of various neurotransmitters. This suggests possible applications in treating conditions like Alzheimer's disease and schizophrenia .
Research Findings
In vitro studies have demonstrated that modifications at the 4-position enhance binding affinity to sigma-1 receptors, indicating a pathway for developing new therapies for psychiatric disorders .
Other Pharmacological Activities
Beyond oncology and neurology, this compound exhibits a range of other biological activities:
Anti-inflammatory and Anti-coagulation Effects
Research has indicated that derivatives of this compound can act as anti-inflammatory agents and inhibitors of platelet aggregation. This is particularly relevant for developing treatments for cardiovascular diseases and inflammatory conditions .
Bruton's Tyrosine Kinase Inhibition
Recent studies have explored its role as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), which is significant in B-cell malignancies. Compounds derived from this scaffold have shown promising results in inhibiting tumor growth in preclinical models .
Data Summary Table
| Application Area | Mechanism/Target | Research Findings |
|---|---|---|
| Anticancer | HER2/CDK2 | Inhibits tumor growth; effective against HER2-positive cells |
| Neurology | Sigma-1 Receptor | Potential neuroprotective effects; modulates neurotransmitters |
| Anti-inflammatory | Platelet Aggregation | Reduces inflammation; potential cardiovascular benefits |
| BTK Inhibition | B-cell Malignancies | Effective in reducing tumor growth in xenograft models |
Mechanism of Action
The mechanism of action of 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Insights :
- Chloro and Alkylthio Groups : These substituents (e.g., allylsulfanyl , methylthio ) are less polar, reducing solubility but increasing reactivity for further modifications.
- Amino and Alkylamino Groups: Enhance hydrogen bonding and target affinity. The 4-cyclopentylamino derivative showed high anticoccidial activity but toxicity , suggesting a balance between efficacy and safety is critical.
- Pyrrolidinyl Group: The cyclic amine improves aqueous solubility compared to nonpolar groups and may reduce toxicity relative to linear alkylamines due to constrained conformation .
Key Insights :
- Chloro derivatives are common intermediates for introducing diverse substituents via nucleophilic substitution .
- Hybrid compounds (e.g., thieno-pyrimidine hybrids ) require multi-step protocols but achieve high yields (~82%).
Physical and Structural Properties
- 4-Allylsulfanyl derivative : Crystallizes in an orthorhombic system (Pbcn space group) with planar pyrazolo[3,4-d]pyrimidine cores (max deviation: 0.025 Å). N–H⋯N hydrogen bonds form dimers, influencing crystal packing .
- 4-Pyrrolidin-1-yl derivative : Predicted to exhibit higher solubility in polar solvents than chloro or thioether analogs due to the pyrrolidine ring’s polarity.
Biological Activity
4-Pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its potential in drug discovery, particularly as an anticancer agent and enzyme inhibitor.
The synthesis of this compound typically involves the nucleophilic substitution of a chlorinated precursor with pyrrolidine in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired compound while maintaining high yields and purity.
The primary mechanism of action for this compound is its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells. This mechanism has been substantiated by various studies demonstrating its cytotoxic effects on multiple cancer cell lines.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example:
- L1210 and P388 Leukemia Cells : The compound showed potent inhibitory effects against these leukemia cell lines, indicating its potential as an anticancer agent .
- Broad-Spectrum Antiviral Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit viral replication and show activity against tumor cells, including significant inhibition against Leishmania tropica .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been identified as a selective inhibitor of phosphodiesterase type 2 (PDE2) and cytochrome P450 3A4 (CYP3A4). These enzymes are crucial in various biochemical pathways, and their inhibition can lead to therapeutic benefits in treating central nervous system disorders such as schizophrenia and depression .
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated significant cytotoxicity against L1210 and P388 leukemia cells with IC50 values in low micromolar range. |
| Enzyme Inhibition Study | Identified as a selective inhibitor of PDE2 with potential applications in neurodegenerative disorders. |
| Antiviral Activity Assessment | Showed broad-spectrum antiviral activity against several viruses, including significant inhibition against Para 3 virus. |
Comparison with Similar Compounds
The biological activity of this compound can be compared to other pyrazolo derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Moderate anticancer activity | Lacks pyrrolidinyl group |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Anticancer properties | Additional nitrogen atoms enhance solubility |
The presence of the pyrrolidinyl group in this compound enhances its stability and interaction with biological targets compared to its analogs.
Q & A
Basic: What are the common synthetic routes for 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Pd-catalyzed hydrogenation : Compound 78 (3-isopropyl-4-amino-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine) was synthesized using Pd(OH)₂/C under H₂ in methanol, followed by purification via flash column chromatography .
- Suzuki coupling : Derivatives like 44 (3-(4-chlorophenyl)-4-amino-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine) were prepared using aryl boronic acids (e.g., 4-chlorophenylboronic acid) and Na₂CO₃ as a base, with purification via RP-HPLC .
- Phase-transfer glycosylation : 2′-Deoxyribofuranosides of 4-amino-pyrazolo[3,4-d]pyrimidine were synthesized under phase-transfer conditions using 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranose, yielding regioselective N1-glycosides .
Basic: How is structural characterization performed for these compounds?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry. For instance, the absence of H-1′–C-3 coupling in HMBC spectra confirmed N1-glycosylation in pyrazolo[3,4-d]pyrimidine nucleosides .
- HRMS : High-resolution mass spectrometry validated molecular formulas, as seen for compound 34 (HRMS calculated m/z 706.0799, observed 706.0824) .
- X-ray crystallography : Crystal structures (e.g., 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) provide definitive proof of stereochemistry .
Advanced: How can researchers optimize glycosylation reactions to avoid dehalogenation in pyrazolo[3,4-d]pyrimidine nucleosides?
Answer:
Dehalogenation (e.g., loss of bromine) during glycosylation can be mitigated by:
- Controlled reaction conditions : Lowering reaction temperatures (e.g., 50°C) and using inert atmospheres (Ar/H₂) to stabilize halogenated intermediates .
- Catalyst selection : Pd-based catalysts (e.g., Pd(OH)₂/C) under H₂ effectively reduce side reactions .
- Monitoring via TLC/HPLC : Early detection of byproducts (e.g., N2/N5 regioisomers) allows for rapid optimization .
Advanced: What methodologies are used to assess the metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives in preclinical studies?
Answer:
Metabolic stability is evaluated using:
- Liver microsome assays : Incubation with NADPH-dependent CYP450 enzymes and UDP-glucuronosyltransferases (UGT) at 5 μM compound concentration. Termination with cold ACN and analysis via LC-MS quantifies parent compound degradation .
- Resazurin-based cytotoxicity assays : MRC-5SV2 cells are treated with test compounds, and viability is measured via fluorescence (λex 550 nm, λem 590 nm) to calculate IC₅₀ values .
Advanced: How do structural modifications at specific positions affect antiparasitic activity?
Answer:
- Position 3 : Introducing bulky groups (e.g., cyclopentylamino at position 4) enhances activity against Eimeria tenella (200 ppm in diet cleared parasites) .
- Ribose modifications : 3′-Deoxy derivatives of tubercidin analogs showed improved efficacy against Trypanosoma brucei but required balancing cytotoxicity (e.g., human cell line IC₅₀ > 50 μM) .
- Halogenation : 3-Bromo substituents improved in vitro activity against Leishmania, though in vivo efficacy remained limited .
Advanced: What are the key considerations in designing kinase inhibition assays for these compounds?
Answer:
- Enzyme selection : Target specific kinases (e.g., JAK1/2 for pyrazolo[3,4-d]pyrimidine analogs) using recombinant enzymes .
- Cellular models : Use cancer cell lines (e.g., HepG2) to assess growth inhibition via MTT or resazurin assays, correlating with kinase inhibition .
- Structure-activity relationship (SAR) : Modify substituents (e.g., 4-amino vs. 4-methyl) to optimize binding affinity and selectivity .
Advanced: How do researchers resolve contradictions in reported synthetic yields for pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
- Reaction scale : Small-scale reactions (e.g., 0.1 mmol) may report higher yields (e.g., 80% for compound 33 ) than large-scale syntheses (e.g., 77% for 34 ) due to purification losses .
- Solvent purity : Anhydrous DMA or DMF is critical for coupling reactions; trace moisture reduces yields .
- Catalyst loading : Adjusting Pd(OH)₂/C from 10% to 5% improved reproducibility in hydrogenation reactions .
Advanced: What safety protocols are essential for handling halogenated pyrazolo[3,4-d]pyrimidines?
Answer:
- PPE : Gloves, goggles, and lab coats are mandatory to avoid dermal exposure, as seen in protocols for 3-bromo-6-chloro derivatives .
- Waste disposal : Halogenated byproducts require segregation and treatment by licensed facilities to prevent environmental release .
- Ventilation : Reactions involving volatile halogens (e.g., Br₂) must be conducted in fume hoods .
Advanced: How are pyrazolo[3,4-d]pyrimidine nucleosides evaluated for in vivo efficacy?
Answer:
- Murine models : In T. cruzi-infected mice, oral administration (25 mg/kg/day for 5 days) reduced parasitemia by 99% and increased survival to 83% .
- Pharmacokinetics : Plasma concentration-time profiles are analyzed via LC-MS to determine bioavailability and half-life .
- Toxicity screening : Acute toxicity (LD₅₀) and organ-specific effects (e.g., liver/kidney histopathology) are assessed post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
